molecular formula C8H11N7O B14007137 5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine CAS No. 92335-27-8

5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B14007137
CAS No.: 92335-27-8
M. Wt: 221.22 g/mol
InChI Key: QOUPCTVSDWMXMU-UHFFFAOYSA-N
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Description

5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a morpholine ring fused to a triazolopyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with a suitable pyrimidine derivative in the presence of a base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidine compounds .

Scientific Research Applications

5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Properties

CAS No.

92335-27-8

Molecular Formula

C8H11N7O

Molecular Weight

221.22 g/mol

IUPAC Name

5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C8H11N7O/c9-6-5-7(13-14-12-5)11-8(10-6)15-1-3-16-4-2-15/h1-4H2,(H3,9,10,11,12,13,14)

InChI Key

QOUPCTVSDWMXMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NNN=C3C(=N2)N

Origin of Product

United States

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